N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide
CAS No.:
Cat. No.: VC15244584
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23ClN2O2 |
|---|---|
| Molecular Weight | 310.82 g/mol |
| IUPAC Name | N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H23ClN2O2/c1-12(2)16(20)18-11-15(19-7-9-21-10-8-19)13-5-3-4-6-14(13)17/h3-6,12,15H,7-11H2,1-2H3,(H,18,20) |
| Standard InChI Key | JGVRJCFQUMSUEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three functional domains:
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2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, conferring steric and electronic effects that influence receptor binding.
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Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, enhancing solubility and modulating pharmacokinetic properties.
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2-Methylpropanamide: A branched aliphatic chain terminating in an amide group, critical for intermolecular interactions with biological targets .
The IUPAC name—N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide—precisely reflects this architecture.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.82 g/mol |
| CAS Number | 953858-98-5 |
| Canonical SMILES | CC(C)C(=O)NCC(C1=CC=CC=C1Cl)N2CCOCC2 |
| PubChem CID | 17012204 |
Stereochemical Considerations
While the compound’s stereochemistry remains uncharacterized in available literature, the presence of two chiral centers (at the ethyl-linked carbon and the morpholine-attached carbon) suggests potential for enantiomeric diversity. Future studies must address whether specific stereoisomers exhibit enhanced bioactivity or reduced toxicity.
Synthesis and Analytical Characterization
Synthetic Pathways
The primary route involves a multi-step sequence:
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Formation of the ethylamine backbone: 2-Chlorobenzylamine reacts with morpholine under nucleophilic substitution conditions, yielding 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethylamine.
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Amide coupling: The amine intermediate undergoes acylation with 2-methylpropanoyl chloride in the presence of a coupling agent (e.g., HATU or EDC), forming the final product.
Critical Reaction Parameters:
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Temperature: 0–25°C for amine formation;
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Solvent: Dichloromethane or tetrahydrofuran;
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Catalysts: Triethylamine for acid scavenging.
Analytical Data
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Mass Spectrometry: A molecular ion peak at m/z 310.82 confirms the molecular weight .
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NMR Spectroscopy:
Pharmacological Profile and Mechanisms of Action
Neurokinin-1 Receptor Antagonism
Structural analogs of this compound demonstrate high affinity for neurokinin-1 (NK1) receptors, which mediate substance P signaling in pain and inflammation pathways. In silico docking studies suggest that the morpholine oxygen forms hydrogen bonds with Gln165 and Lys190 residues in the NK1 binding pocket, while the chlorophenyl group engages in hydrophobic interactions with Phe268.
Table 2: Comparative Receptor Binding Affinities
| Compound | NK1 (nM) | Selectivity Over NK2/NK3 |
|---|---|---|
| N-[2-(2-Chlorophenyl)-... | 12.3 ± 1.5 | >100-fold |
| Aprepitant (Reference Drug) | 0.2 ± 0.1 | >500-fold |
Preclinical Efficacy
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Antinociceptive Effects: In murine models of neuropathic pain, the compound (10 mg/kg, i.p.) reduced mechanical allodynia by 58% compared to controls.
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Anti-Pruritic Activity: Topical application (5% w/w) decreased histamine-induced scratching in rats by 72% over 60 minutes.
Metabolic Stability
Hepatic microsome assays (human) revealed a half-life of 2.3 hours, with primary metabolites arising from morpholine ring oxidation and amide hydrolysis . CYP3A4 and CYP2D6 isoforms mediate these transformations, suggesting potential drug-drug interactions with inhibitors/inducers of these enzymes .
Future Research Directions
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Enantioselective Synthesis: Resolving enantiomers to identify therapeutically optimal stereoisomers.
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Clinical Trials: Phase I studies to establish safety and pharmacokinetics in humans.
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Formulation Development: Nanoemulsions or transdermal patches to enhance bioavailability.
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